Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-methylgalangin is a monomethoxyflavone that is galangin in which the hydroxy group at position 3 has been replaced by a methoxy group. It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It is functionally related to a galangin. Galangin 3-methyl ether is a natural product found in Alpinia officinarum, Populus nigra, and other organisms with data available.
2'-Hydroxygenistein belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, 2'-hydroxygenistein is considered to be a flavonoid lipid molecule. 2'-Hydroxygenistein exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'-hydroxygenistein is primarily located in the membrane (predicted from logP). 2'-Hydroxygenistein can be biosynthesized from genistein. Outside of the human body, 2'-hydroxygenistein can be found in a number of food items such as chervil, highbush blueberry, wild leek, and black walnut. This makes 2'-hydroxygenistein a potential biomarker for the consumption of these food products. 2'-hydroxygenistein is a hydroxyisoflavone that is genistein substituted by an additional hydroxy group at position 2'. It has been isolated from Crotalaria lachnophora. It has a role as a plant metabolite. It derives from a genistein. It is a conjugate acid of a 2'-hydroxygenistein(1-).
Neoxanthin is an allenic xanthophyll and a precursor of the plant hormone abscisic acid, which is formed as the last product of carotenoid synthesis in green plants. 9'-cis-neoxanthin is a neoxanthin in which all of the double bonds have trans geometry except for that at the 9' position, which is cis. It is a 9-cis-epoxycarotenoid and a neoxanthin.
Dihomo-γ-linolenoyl ethanolamide is an endocannabinoid containing dihomo-γ-linoleate in place of the arachidonate moiety of AEA. Dihomo-γ-linolenoyl ethanolamide binds to recombinant human CB1 and CB2 receptors with Ki values of 857 and 598 nM, respectively. Its specific role and relative importance as a cannabinergic neurotransmitter has not been elucidated. Dihomo-gamma-linolenoyl-ea, also known as anandamide (20. 3, N-6) or hglea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, dihomo-gamma-linolenoyl-ea is considered to be a fatty amide lipid molecule. Dihomo-gamma-linolenoyl-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihomo-gamma-linolenoyl-ea has been primarily detected in blood. Within the cell, dihomo-gamma-linolenoyl-ea is primarily located in the membrane (predicted from logP). (Z,Z,Z)-icosa-8,11,14-trienoylethanolamide is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:3.
8-iso PGF2α is an isoprostane produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids. It is present in human plasma in two distinct forms - esterified in phospholipids and as the free acid. The ratio of these two forms is approximately 2:1, with a total plasma 8-iso PGF2α level of about 150 pg/ml in normal volunteers. In normal human urine, 8-iso PGF2α levels are about 180-200 pg/mg of creatinine. 8-iso PGF2α is a weak TP receptor agonist in vascular smooth muscle. Conversely, 8-iso PGF2α inhibits platelet aggregation induced by U-46619 (10−6 M) and I-BOP (3 x 10−7 M) with IC50 values of 1.6 x 10−6 M and 1.8 x 10−6 M, respectively. 8-epi-prostaglandin F2alpha is an isoprostane that is prostaglandin F2alpha having inverted stereochemistry at the 8-position. It has a role as a bronchoconstrictor agent, a vasoconstrictor agent and a biomarker. It derives from a prostaglandin F2alpha. It is a conjugate acid of an 8-epi-prostaglandin F2alpha(1-). 15-F2t-Isop, also known as 8-epi-PGF2alpha or 8-isoprostane, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-F2t-isop is considered to be an eicosanoid lipid molecule. 15-F2t-Isop is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-F2t-Isop has been detected in multiple biofluids, such as urine and blood. Within the cell, 15-F2t-isop is primarily located in the membrane (predicted from logP) and cytoplasm. 15-F2t-Isop participates in a number of enzymatic reactions. In particular, 15-F2t-isop can be biosynthesized from prostaglandin F2ALPHA. 15-F2t-Isop can also be converted into 1-palmitoyl-2-(8-epi-prostaglandin F2alpha)-sn-glycero-3-phosphocholine and 1-stearoyl-2-(8-epi-prostaglandin F2alpha)-sn-glycero-3-phosphocholine.
Delta-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2 and 8 and a farnesyl chain at position 2. It has a role as a plant metabolite, a NF-kappaB inhibitor, an antineoplastic agent, an apoptosis inducer, a Saccharomyces cerevisiae metabolite, a radiation protective agent, an anti-inflammatory agent and a bone density conservation agent. It is a tocotrienol and a vitamin E. delta-Tocotrienol is a natural product found in Garcinia multiflora, Bixa orellana, and other organisms with data available. Delta-Tocotrienol is the delta form of the vitamin E family member tocotrienol, with potential antineoplastic activity. Upon administration, delta-tocotrienol accumulates in cancer cells and may exert their anti-cancer activity in part through 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase downregulation and/or degradation, cell cycle arrest, and induction of caspase-mediated apoptosis. In addition, this agent may inhibit angiogenesis partially through the blockage of vascular endothelial growth factor receptor (VEGFR) and the inhibition of tumor cell-induced vessel formation. Altogether, this may result in the inhibition of tumor cell growth. Tocotrienols contain 3 double bonds, absent in tocopherols, on its farnesyl isoprenoid side chain that likely contribute to its anti-cancer activities.